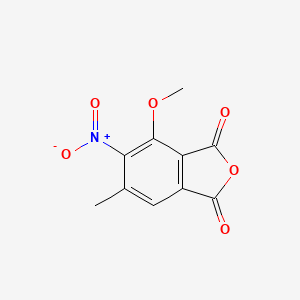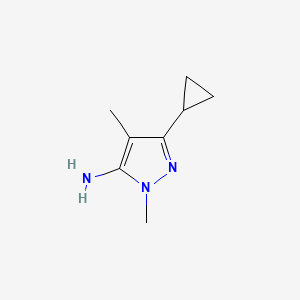
N-(3,5-Dichloropyridin-4-yl)-7-methoxy-1-benzofuran-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,5-Dichloropyridin-4-yl)-7-methoxy-1-benzofuran-4-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a dichloropyridine moiety and a benzofuran carboxamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-Dichloropyridin-4-yl)-7-methoxy-1-benzofuran-4-carboxamide typically involves the amidation reaction of 3,5-dichloropyridine-4-amine with 7-methoxy-1-benzofuran-4-carboxylic acid. The reaction is carried out under inert solvent conditions, often using organic bases such as triethylamine or N-methylmorpholine . The reaction conditions are mild, and the process yields a high-purity product suitable for further applications.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis. The reaction conditions are carefully controlled to minimize byproducts and ensure consistent quality .
Analyse Chemischer Reaktionen
Types of Reactions
N-(3,5-Dichloropyridin-4-yl)-7-methoxy-1-benzofuran-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The dichloropyridine moiety allows for nucleophilic substitution reactions, where chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
N-(3,5-Dichloropyridin-4-yl)-7-methoxy-1-benzofuran-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic effects, particularly in anti-inflammatory and anti-cancer research.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-(3,5-Dichloropyridin-4-yl)-7-methoxy-1-benzofuran-4-carboxamide involves its interaction with specific molecular targets. It acts as an inhibitor of certain enzymes, such as phosphodiesterase-4 (PDE-4), which plays a role in inflammatory processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Roflumilast: 3-(Cyclopropylmethoxy)-N-(3,5-dichloropyridin-4-yl)-4-(difluoromethoxy)benzamide.
Piclamilast: 3-(Cyclopentyloxy)-N-(3,5-dichloropyridin-4-yl)-4-methoxybenzamide.
Uniqueness
N-(3,5-Dichloropyridin-4-yl)-7-methoxy-1-benzofuran-4-carboxamide is unique due to its benzofuran moiety, which imparts distinct chemical properties and potential biological activities. Compared to similar compounds like roflumilast and piclamilast, it offers different pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for further research .
Eigenschaften
| 185400-39-9 | |
Molekularformel |
C15H10Cl2N2O3 |
Molekulargewicht |
337.2 g/mol |
IUPAC-Name |
N-(3,5-dichloropyridin-4-yl)-7-methoxy-1-benzofuran-4-carboxamide |
InChI |
InChI=1S/C15H10Cl2N2O3/c1-21-12-3-2-9(8-4-5-22-14(8)12)15(20)19-13-10(16)6-18-7-11(13)17/h2-7H,1H3,(H,18,19,20) |
InChI-Schlüssel |
IJOCDYMFIRKGJK-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C2C(=C(C=C1)C(=O)NC3=C(C=NC=C3Cl)Cl)C=CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(5-Chloro-7-iodoquinolin-8-yl)oxy]acetonitrile](/img/structure/B12893748.png)



![(6,6'-Dimethyl-[1,1'-biphenyl]-2,2'-diyl)bis(dicyclohexylphosphine)](/img/structure/B12893786.png)


![3-(3-(2-Fluorobenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide](/img/structure/B12893796.png)
![[3-(4-Chlorophenyl)-1-(pyridin-2-yl)-1H-pyrazol-4-yl]acetic acid](/img/no-structure.png)



